molecular formula C14H14FNO2 B3162146 1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 876294-75-6

1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B3162146
CAS No.: 876294-75-6
M. Wt: 247.26 g/mol
InChI Key: GSDMGAGFDOQHKA-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a 4-fluorobenzyl group, two methyl groups, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the 4-Fluorobenzyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole ring is treated with carbon dioxide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups on the benzyl ring.

Scientific Research Applications

1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    4-Fluorobenzylamine: Shares the 4-fluorobenzyl group but lacks the pyrrole ring and carboxylic acid group.

    2,5-Dimethylpyrrole: Contains the pyrrole ring with methyl groups but lacks the 4-fluorobenzyl and carboxylic acid groups.

    1-(4-Fluorobenzyl)pyrrole: Contains the pyrrole ring and 4-fluorobenzyl group but lacks the methyl and carboxylic acid groups.

Uniqueness: 1-(4-Fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorobenzyl group enhances its reactivity and potential biological activity, while the carboxylic acid group provides a site for further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-9-7-13(14(17)18)10(2)16(9)8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDMGAGFDOQHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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